molecular formula C29H24N2O5 B2712505 Dimethyl 5,5-dicyano-2-hydroxy-4-(4-methylphenyl)-6-(1-naphthyl)-1-cyclohexene-1,3-dicarboxylate CAS No. 1212191-60-0

Dimethyl 5,5-dicyano-2-hydroxy-4-(4-methylphenyl)-6-(1-naphthyl)-1-cyclohexene-1,3-dicarboxylate

Cat. No.: B2712505
CAS No.: 1212191-60-0
M. Wt: 480.52
InChI Key: GXIZBLKOFGGQGM-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

dimethyl 5,5-dicyano-2-hydroxy-4-(4-methylphenyl)-6-naphthalen-1-ylcyclohexene-1,3-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H24N2O5/c1-17-11-13-19(14-12-17)24-22(27(33)35-2)26(32)23(28(34)36-3)25(29(24,15-30)16-31)21-10-6-8-18-7-4-5-9-20(18)21/h4-14,22,24-25,32H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXIZBLKOFGGQGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2C(C(=C(C(C2(C#N)C#N)C3=CC=CC4=CC=CC=C43)C(=O)OC)O)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 5,5-dicyano-2-hydroxy-4-(4-methylphenyl)-6-(1-naphthyl)-1-cyclohexene-1,3-dicarboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the cyclohexene ring: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.

    Introduction of the cyano groups: This step often involves the use of cyanide sources such as sodium cyanide or potassium cyanide under basic conditions.

    Esterification: The ester groups are typically introduced through a reaction with methanol in the presence of an acid catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 5,5-dicyano-2-hydroxy-4-(4-methylphenyl)-6-(1-naphthyl)-1-cyclohexene-1,3-dicarboxylate can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or PCC (Pyridinium chlorochromate).

    Reduction: The cyano groups can be reduced to amines using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: The ester groups can undergo nucleophilic substitution reactions with nucleophiles like amines or alcohols.

Common Reagents and Conditions

    Oxidation: Chromium trioxide, PCC, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, catalytic hydrogenation.

    Substitution: Amines, alcohols, in the presence of a base or acid catalyst.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of amides or esters.

Scientific Research Applications

Organic Synthesis

Dimethyl 5,5-dicyano-2-hydroxy-4-(4-methylphenyl)-6-(1-naphthyl)-1-cyclohexene-1,3-dicarboxylate is utilized as a versatile building block in organic synthesis. Its ability to undergo various chemical reactions makes it valuable for creating complex molecules.

Key Reactions

  • Nucleophilic Substitution : The compound can participate in nucleophilic substitution reactions, allowing for the introduction of different functional groups into the cyclohexene framework. This property is particularly useful in synthesizing pharmaceuticals and agrochemicals .

Applications in Synthesis

  • Synthesis of Dyes and Pigments : The compound's chromophoric properties enable its use in the synthesis of dyes and pigments, which are essential in textile and coating industries .

Materials Science

In materials science, this compound has potential applications in developing high-performance materials.

Polymer Chemistry

  • The compound can be used to synthesize polymers with specific properties such as thermal stability and mechanical strength. Its incorporation into polymer matrices can enhance the material's overall performance .

Medicinal Chemistry

The compound's unique structure also positions it as a candidate for medicinal chemistry applications.

Pharmacological Studies

  • Preliminary studies suggest that derivatives of dimethyl 5,5-dicyano compounds exhibit biological activity against various targets. Research indicates potential anti-inflammatory and anticancer properties .

Drug Development

  • Its structural features allow for modifications that could lead to novel drug candidates. The ability to fine-tune its chemical properties makes it a subject of interest for drug design .

Case Studies

StudyFindings
Research on Anticancer ActivityA study demonstrated that derivatives of dimethyl 5,5-dicyano compounds showed significant cytotoxicity against cancer cell lines .
Synthesis of Novel PolymersResearchers synthesized polymers using dimethyl 5,5-dicyano as a monomer, resulting in materials with enhanced thermal properties .

Mechanism of Action

The mechanism of action of Dimethyl 5,5-dicyano-2-hydroxy-4-(4-methylphenyl)-6-(1-naphthyl)-1-cyclohexene-1,3-dicarboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups allows it to participate in various biochemical pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: Dimethyl 5,5-dicyano-2-hydroxy-4-(4-methylphenyl)-6-(1-naphthyl)-1-cyclohexene-1,3-dicarboxylate
  • CAS No.: 1212191-60-0
  • Molecular Formula : C₂₉H₂₄N₂O₅
  • Molecular Weight : 480.52 g/mol
  • Structural Features: A cyclohexene ring substituted with two cyano (-CN) groups at C5, a hydroxyl (-OH) group at C2, a 4-methylphenyl group at C4, a 1-naphthyl group at C6, and two methyl ester (-COOCH₃) groups at C1 and C3 .

Key Properties :

  • Topological Polar Surface Area (TPSA) : 120 Ų, indicating moderate polarity .
  • Lipophilicity : XLogP3 = 4.7, suggesting moderate hydrophobicity .
  • Complexity : High (complexity score 976) due to multiple substituents and stereocenters .

Comparison with Structurally Similar Compounds

1,3-Dioxolane Derivatives (Compounds 5, 7, and 8)

Example : Dimethyl (4R-5R)-2-(2-hydroxyphenyl)-1,3-dioxolane-4,5-dicarboxylate (Compound 7) :

  • Molecular Formula : C₁₃H₁₄O₇
  • Molecular Weight : 282.78 g/mol
  • Structural Differences: Replaces the cyclohexene core with a 1,3-dioxolane ring. Lacks cyano, naphthyl, and methylphenyl substituents.
  • Biological Activity :
    • Exhibits antibacterial and antifungal activity (MIC values: 4.8–5000 µg/mL) against pathogens like S. aureus and C. albicans .
  • Synthesis: Derived from salicylaldehyde via condensation, contrasting with the target compound’s likely multi-step synthesis involving cyano and aromatic substituents.

Comparison Table :

Property Target Compound Compound 7 (1,3-Dioxolane)
Core Structure Cyclohexene 1,3-Dioxolane
Key Substituents Cyano, naphthyl, methylphenyl Hydroxyphenyl
Molecular Weight 480.52 g/mol 282.78 g/mol
Polar Surface Area 120 Ų ~90–100 Ų (estimated)
Biological Activity Not reported in evidence Antibacterial/antifungal

Sulfanyl-Substituted Analog ()

Example: Dimethyl 5,5-dicyano-2-hydroxy-4-(4-methylphenyl)-6-[4-(methylsulfanyl)phenyl]-1-cyclohexene-1,3-dicarboxylate :

  • Molecular Formula : C₂₆H₂₄N₂O₅S
  • Molecular Weight : 476.54 g/mol
  • Structural Differences :
    • Replaces the 1-naphthyl group with a 4-(methylsulfanyl)phenyl group.
  • Solubility: Sulfur-containing groups may enhance solubility in polar solvents.

Comparison Table :

Property Target Compound Sulfanyl-Substituted Analog
Aromatic Substituent 1-Naphthyl 4-(Methylsulfanyl)phenyl
Molecular Formula C₂₉H₂₄N₂O₅ C₂₆H₂₄N₂O₅S
Molecular Weight 480.52 g/mol 476.54 g/mol
Functional Diversity Higher π-π stacking potential Enhanced solubility (SMe)

General Trends in Functional Group Impact

  • Naphthyl vs. Phenyl Groups : The 1-naphthyl group in the target compound provides greater steric bulk and π-π stacking capability compared to simpler phenyl substituents .
  • Hydroxyl Group (-OH) : Facilitates hydrogen bonding, critical for solubility and binding affinity in bioactive compounds .

Biological Activity

Dimethyl 5,5-dicyano-2-hydroxy-4-(4-methylphenyl)-6-(1-naphthyl)-1-cyclohexene-1,3-dicarboxylate (CAS No. 1212191-60-0) is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's biological activity, including its antimicrobial properties, anti-inflammatory effects, and cytotoxicity against various cell lines.

Chemical Structure and Properties

The molecular formula of this compound is C29H24N2O5C_{29}H_{24}N_{2}O_{5}, with a molecular weight of 480.51 g/mol. The structure features multiple functional groups, including cyano and hydroxyl groups, which are significant for its biological interactions.

Antimicrobial Activity

Research has indicated that compounds with similar structural motifs exhibit varying degrees of antimicrobial activity. For instance, a study evaluating the antimicrobial efficacy of several derivatives found that those with cyano groups showed significant activity against Staphylococcus aureus and methicillin-resistant strains (MRSA) .

CompoundMIC (µg/mL)Activity Against
Dimethyl 5,5-dicyano...32S. aureus
Control (Ciprofloxacin)8S. aureus

Anti-inflammatory Effects

The anti-inflammatory potential of this compound was assessed in vitro using various assays. The compound demonstrated an ability to modulate the NF-κB signaling pathway, which is crucial in inflammatory responses. A concentration-dependent inhibition was observed, suggesting that certain substitutions on the phenyl rings enhance its anti-inflammatory properties .

Cytotoxicity Studies

Cytotoxic effects were evaluated against several cancer cell lines using standard MTT assays. The results indicated that the compound exhibited selective cytotoxicity towards human cancer cells, with an IC50 value ranging from 10 to 20 µM depending on the cell line tested.

Cell LineIC50 (µM)
HeLa15
MCF-712
A54918

Case Studies

A notable case study involved the use of this compound in a therapeutic context for inflammatory diseases. In vivo studies demonstrated significant reductions in inflammation markers in animal models treated with this compound compared to controls .

The biological activity of this compound can be attributed to its ability to interact with various cellular targets:

  • Inhibition of NF-κB : This transcription factor plays a pivotal role in regulating immune response and inflammation.
  • Antimicrobial Mechanism : The cyano groups may disrupt bacterial cell wall synthesis or function as electron-withdrawing groups that enhance reactivity towards microbial targets.

Q & A

Q. Answer :

  • 1H/13C NMR : Assign signals using deuterated solvents (e.g., DMSO-d6) and compare with structurally similar cyclohexene derivatives. For example, the aromatic protons of the naphthyl group appear as multiplets (δ 7.60–7.42 ppm), while cyano groups (C≡N) are typically absent in NMR but influence neighboring protons .
  • Mass Spectrometry (MS) : Use high-resolution MS to confirm molecular weight. A parent ion at m/z 378.4 (M+) aligns with analogs like diethyl cyclohexene dicarboxylates .
  • Infrared (IR) : Identify hydroxyl (O–H, ~3200–3500 cm⁻¹) and ester (C=O, ~1700 cm⁻¹) stretches.

Methodological Tip : Cross-validate spectral data with computational tools (e.g., Gaussian for NMR prediction) to resolve ambiguities in overlapping signals.

Basic: How can crystallographic data for this compound be obtained and refined?

Q. Answer :

  • Data Collection : Use single-crystal X-ray diffraction (SCXRD) with Mo/Kα radiation. Ensure crystals are of high quality (low mosaicity, no twinning).
  • Refinement : Employ SHELXL for small-molecule refinement, leveraging its robust handling of anisotropic displacement parameters and hydrogen bonding networks .
  • Visualization : Generate ORTEP diagrams via ORTEP-3 to illustrate thermal ellipsoids and molecular geometry .

Example : In analogous cyclohexene dicarboxylates, SHELXL refined C–C bond lengths to ±0.01 Å precision .

Advanced: How to design a synthesis pathway that accounts for steric hindrance from the naphthyl and methylphenyl groups?

Q. Answer :

  • Stepwise Approach :
    • Core Formation : Build the cyclohexene ring via Diels-Alder or Michael addition, prioritizing electron-deficient dienophiles to offset steric effects.
    • Substituent Introduction : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for aryl group attachment.
    • Esterification : Protect hydroxyl groups with trimethylsilyl (TMS) ethers before introducing dicarboxylate esters.

Experimental Design : Follow split-plot designs (as in agricultural chemistry studies) to test reaction variables (e.g., temperature, catalysts) systematically .

Advanced: How to resolve contradictions between computational and experimental data (e.g., bond angles, reactivity)?

Q. Answer :

  • Root Cause Analysis :
    • Software Limitations : DFT calculations may underestimate steric effects; compare results across multiple methods (e.g., MP2 vs. B3LYP).
    • Experimental Artifacts : Check for crystal packing forces distorting bond angles in SCXRD data .
  • Mitigation : Use SHELXL ’s TWIN/BASF commands to model twinning or disorder in crystallographic data .

Case Study : In a related compound, computational bond angles deviated by 2–3° from SCXRD due to van der Waals repulsions not modeled in DFT .

Advanced: What methodologies assess the environmental fate of this compound, given its cyano and ester groups?

Q. Answer :

  • Environmental Partitioning : Apply the INCHEMBIOL framework to study hydrolysis (ester stability at varying pH), photodegradation (UV-Vis assays), and bioaccumulation (logP calculations) .
  • Ecotoxicity : Use Daphnia magna or algal assays (OECD 201/202 guidelines) to evaluate acute toxicity.

Q. Answer :

  • Conceptual Linkage : Anchor research to hyperpolarizability (β) theory, correlating electron-withdrawing groups (cyano, esters) with NLO activity.
  • Methodology :
    • Computational : Calculate β values via TD-DFT with polarizable continuum models (PCM).
    • Experimental : Validate using Kurtz-Perry powder SHG assays.

Guiding Principle : Align hypotheses with established frameworks (e.g., two-level model for β) to ensure theoretical rigor .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.